molecular formula C21H15NO3 B12909325 2-Phenyl-4-(p-tolyloxy)isoindoline-1,3-dione CAS No. 63181-79-3

2-Phenyl-4-(p-tolyloxy)isoindoline-1,3-dione

Cat. No.: B12909325
CAS No.: 63181-79-3
M. Wt: 329.3 g/mol
InChI Key: LIQFZODRQAHYRN-UHFFFAOYSA-N
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Description

2-Phenyl-4-(p-tolyloxy)isoindoline-1,3-dione is a substituted isoindoline-1,3-dione derivative characterized by a phenyl group at position 2 and a p-tolyloxy (4-methylphenoxy) group at position 4 of the isoindoline core. The isoindoline-1,3-dione scaffold is renowned for its versatility in medicinal chemistry, serving as a backbone for compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties .

Properties

CAS No.

63181-79-3

Molecular Formula

C21H15NO3

Molecular Weight

329.3 g/mol

IUPAC Name

4-(4-methylphenoxy)-2-phenylisoindole-1,3-dione

InChI

InChI=1S/C21H15NO3/c1-14-10-12-16(13-11-14)25-18-9-5-8-17-19(18)21(24)22(20(17)23)15-6-3-2-4-7-15/h2-13H,1H3

InChI Key

LIQFZODRQAHYRN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC=CC3=C2C(=O)N(C3=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution Using Phenol Derivatives and Halogenated Isoindoline-1,3-dione

This method involves reacting a halogenated isoindoline-1,3-dione intermediate (e.g., 2-(3-bromopropyl)isoindoline-1,3-dione) with a phenol derivative such as p-cresol (4-methylphenol) under basic conditions to form the p-tolyloxy ether linkage.

Typical Procedure:

  • Dissolve the phenol derivative (p-cresol) in a polar aprotic solvent such as dimethylformamide (DMF).
  • Add a base such as potassium carbonate (K2CO3) to deprotonate the phenol, generating the phenolate ion.
  • Add the halogenated isoindoline-1,3-dione (e.g., 2-(3-bromopropyl)isoindoline-1,3-dione).
  • Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 25–50 °C) for 12 hours or until completion, monitored by thin-layer chromatography (TLC).
  • Upon completion, the reaction mixture is concentrated under reduced pressure, extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and purified by silica gel column chromatography.

This method was exemplified in the synthesis of related isoindoline-1,3-dione derivatives, where the nucleophilic substitution of bromopropyl isoindoline-1,3-dione with phenol derivatives yielded the corresponding ether products in good yields.

Transition Metal-Catalyzed Etherification Using Phenol and Isoindoline-1,3-dione Derivatives

An alternative approach involves the use of phenol derivatives and isoindoline-1,3-dione derivatives bearing suitable leaving groups, catalyzed by transition metals or employing hypervalent iodine reagents to facilitate the formation of the aryl-oxygen bond.

Typical Procedure:

  • React N-(1,3-dioxoisoindolin-2-yl)-2-hydroxybenzamide or similar hydroxy-substituted isoindoline-1,3-dione derivatives with aryl(TMP)iodonium trifluoroacetate salts in the presence of a base such as potassium carbonate.
  • Conduct the reaction in an organic solvent at elevated temperatures (70–90 °C) for 24–36 hours.
  • Purify the product by flash column chromatography.

This method has been reported to afford high yields (60–89%) of aryl ether-substituted isoindoline-1,3-dione derivatives, including those with p-tolyloxy substituents, with good control over regioselectivity and purity.

Base-Mediated Alkylation Using Sodium Hydride and Bromoacetic Acid Derivatives

In some protocols, sodium hydride is used to generate phenolate ions from phenol derivatives, which then react with bromoacetic acid derivatives or similar alkylating agents to form ether linkages on the isoindoline-1,3-dione scaffold.

Typical Procedure:

  • Suspend sodium hydride in dry tetrahydrofuran (THF) at 0 °C under inert atmosphere.
  • Slowly add the phenol derivative dissolved in dry THF to generate the phenolate.
  • Add bromoacetic acid or related alkylating agent dropwise.
  • Heat the mixture to reflux and monitor the reaction by TLC.
  • Upon completion, quench, extract, and purify the product.

This method is useful for preparing (acyloxy)phthalimides and related compounds, which can be further elaborated to isoindoline-1,3-dione derivatives with ether substituents.

Method No. Reaction Type Key Reagents & Conditions Typical Yield Notes
1 Nucleophilic substitution p-Cresol, K2CO3, DMF, 25–50 °C, 12 h Moderate to High (e.g., 70–85%) Straightforward, mild conditions
2 Transition metal/hypervalent iodine catalyzed etherification N-(1,3-dioxoisoindolin-2-yl)-2-hydroxybenzamide, aryl(TMP)iodonium trifluoroacetate, K2CO3, 70–90 °C, 24–36 h High (60–89%) High regioselectivity, good yields
3 Base-mediated alkylation Sodium hydride, phenol derivative, bromoacetic acid, reflux Variable Requires inert atmosphere, careful handling
  • The nucleophilic substitution method benefits from the use of polar aprotic solvents like DMF, which enhance the nucleophilicity of the phenolate ion and solubilize both reactants effectively.
  • The use of potassium carbonate as a mild base avoids side reactions and promotes clean ether formation.
  • Transition metal or hypervalent iodine-mediated methods provide an alternative when direct nucleophilic substitution is challenging due to steric or electronic factors; these methods also allow for the introduction of diverse aryl groups with high selectivity.
  • Reaction temperature and time are critical parameters; elevated temperatures (70–90 °C) and prolonged reaction times (24–36 h) improve conversion in coupling reactions but may require careful monitoring to prevent decomposition.
  • Purification by silica gel chromatography using ethyl acetate/hexane mixtures is effective for isolating pure products.
  • The choice of protecting groups and deprotection steps (e.g., use of Lewis acids like BCl3 or BBr3 for hydroxyl deprotection) can be integrated into multi-step syntheses to access hydroxylated isoindoline-1,3-dione derivatives if needed.

The preparation of 2-Phenyl-4-(p-tolyloxy)isoindoline-1,3-dione is efficiently achieved through nucleophilic substitution of halogenated isoindoline-1,3-dione intermediates with p-cresol under basic conditions or via transition metal/hypervalent iodine-mediated coupling reactions. These methods provide good yields and allow for structural diversity. Optimization of reaction conditions such as solvent, base, temperature, and reaction time is essential for maximizing yield and purity. The choice of method depends on substrate availability, desired substitution pattern, and scale of synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-4-(p-tolyloxy)isoindoline-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines .

Mechanism of Action

The mechanism of action of 2-Phenyl-4-(p-tolyloxy)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it can modulate dopamine receptors, which are involved in neurological functions. The compound’s structure allows it to bind to these receptors and influence their activity, leading to potential therapeutic effects .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and chemical properties of isoindoline-1,3-dione derivatives are heavily influenced by substituents at positions 2 and 3. Below is a comparative analysis with key analogues:

Table 1: Substituent Effects on Isoindoline-1,3-dione Derivatives
Compound Name / ID Substituents (Position 2 / Position 4) Key Properties / Activities Synthesis Method Reference
2-Phenyl-4-(p-tolyloxy)isoindoline-1,3-dione Phenyl / p-tolyloxy Hypothesized: Enhanced lipophilicity, potential cholinesterase inhibition Likely via nucleophilic substitution or Claisen-Schmidt condensation
Compound 3 4-(3-Indolylacryloyl)phenyl Acetylcholinesterase (AChE) inhibition Claisen-Schmidt condensation
Compound 13c 4-(3-Methyl-5-thioxo-4-phenyl-1,2,4-triazolidin-3-yl)phenyl High thermal stability (>300°C), IR/NMR data Reflux with thiosemicarbazide
Compound VIIh 4-(Sulfonamidomethyl)phenyl Antihyperglycemic (44% glucose reduction) Sulfonylurea coupling
2-(4-(Methylthio)phenyl)isoindoline-1,3-dione 4-(Methylthio)phenyl Anti-inflammatory (structural analog of CC-10004) Modified thalidomide synthesis
pC-QP Quinolinyl-cyclopentanaphthalenyl Optical dye (yellow colorant) Multi-step cyclization
Key Observations:
  • Lipophilicity and Bioavailability : The p-tolyloxy group in the target compound introduces a methylated aromatic ether, likely enhancing lipophilicity compared to polar substituents like sulfonamides or thioxo-triazolidines . This may improve membrane permeability but reduce aqueous solubility.
  • The p-tolyloxy group, being moderately electron-donating, may favor interactions with hydrophobic enzyme pockets.
  • Thermal Stability : Compounds with rigid substituents (e.g., triazolidine in ) exhibit higher melting points (>300°C), suggesting that the target compound’s stability may depend on the flexibility of the p-tolyloxy linkage.

Spectroscopic and Analytical Data

Comparative NMR and IR data from analogues reveal:

  • Carbonyl Stretching : The isoindoline-dione core shows characteristic IR peaks at ~1700–1785 cm⁻¹ for C=O stretches, consistent across derivatives .
  • Aromatic Proton Signals : Substituents like p-tolyloxy would produce distinct ¹H-NMR signals for methyl protons (~δ 2.3–2.5 ppm) and aromatic protons (δ 6.8–7.5 ppm), similar to methylthio derivatives in .

Biological Activity

2-Phenyl-4-(p-tolyloxy)isoindoline-1,3-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the isoindoline-1,3-dione class, which has been associated with various pharmacological effects. The presence of the phenyl and p-tolyl groups enhances its lipophilicity and may influence its interaction with biological targets.

1. Anti-inflammatory Activity

Research indicates that derivatives of isoindoline-1,3-dione exhibit potent anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. In particular, studies have shown that this compound displays significant inhibitory activity against COX-1 and COX-2 enzymes, which are critical in the inflammatory response.

  • Case Study : A study evaluating a series of isoindoline derivatives found that some compounds exhibited greater COX-2 inhibition compared to traditional anti-inflammatory drugs like meloxicam. The calculated COX-2/COX-1 affinity ratios indicated a promising therapeutic profile for selective COX-2 inhibitors .
CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)COX-2/COX-1 Ratio
This compound65851.31
Meloxicam70751.07

2. Antioxidant Activity

The compound also exhibits antioxidant properties by scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS). This activity is crucial in mitigating oxidative stress-related cellular damage.

  • Research Findings : In vitro assays demonstrated that isoindoline derivatives significantly reduced levels of oxidative stress markers in macrophages, suggesting a protective role against inflammation-induced oxidative damage .

3. Anticancer Potential

Emerging studies indicate that isoindoline derivatives may possess anticancer properties. The mechanism appears to involve the modulation of apoptotic pathways and inhibition of tumor growth.

  • Case Study : A recent investigation into the cytotoxic effects of various isoindoline compounds revealed that certain derivatives, including this compound, induced apoptosis in cancer cell lines through the activation of caspase pathways .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound's ability to inhibit COX enzymes is linked to its structural features that allow binding to the active sites of these enzymes.
  • Antioxidant Defense : By enhancing the expression of antioxidant enzymes and reducing oxidative stress markers, it protects cells from damage.
  • Apoptosis Induction : The activation of apoptotic pathways in cancer cells suggests potential for use in cancer therapy.

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